3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)-

Übersicht

Beschreibung

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: A simpler structure with similar biological activities.

Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.

Quinoxaline: Known for its antimicrobial and anticancer activities.

Uniqueness

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biologische Aktivität

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and analgesic effects based on diverse research findings.

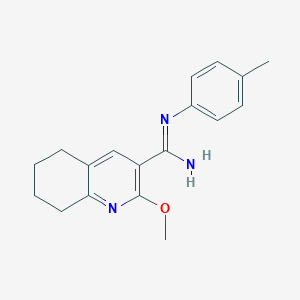

Chemical Structure and Properties

The compound features a quinoline ring system, which is significant in medicinal chemistry due to its diverse biological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds similar to 3-quinolinecarboximidamide exhibit notable anticancer properties. A systematic study assessed the cytotoxicity of related quinoline derivatives against several tumor cell lines. The results demonstrated that these compounds could inhibit cell growth effectively.

Case Study: In Vitro and In Vivo Studies

In a study evaluating the efficacy of a related quinoline derivative on B16 murine melanoma cells:

- In Vitro Results : The compound showed a significant inhibition of cell proliferation with an IC50 ranging from 0.08 to 1.0 µM across different cell lines (HL-60, B16F10, and neuro 2a) .

- In Vivo Results : Administration of the compound in animal models resulted in increased survival rates and reduced tumor growth (T/C ratio of 3.0%) when compared to control groups .

Anti-inflammatory Activity

The anti-inflammatory properties of 3-quinolinecarboximidamide were also investigated:

- Methodology : The compound was tested using the carrageenan-induced paw edema model in mice.

- Results : A significant reduction in paw volume (76.48%) was observed at a dose of 40 mg/kg, suggesting potent anti-inflammatory effects comparable to standard anti-inflammatory drugs like phenylbutazone .

Analgesic Activity

The analgesic potential of the compound was evaluated through acetic acid-induced writhing tests:

- Findings : A reduction of 74% in writhing response was noted at a dose of 40 mg/kg, indicating peripheral analgesic activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with 3-quinolinecarboximidamide:

Eigenschaften

IUPAC Name |

2-methoxy-N'-(4-methylphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYQGFLOKXWBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168993 | |

| Record name | 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171011-12-4 | |

| Record name | 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171011124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.